7-(Chloromethyl)benzo[d]thiazole

Organic Synthesis Vicarious Nucleophilic Substitution Reactivity Comparison

7-(Chloromethyl)benzo[d]thiazole (CAS 688732-17-4) is the critical starting material for accessing the 7-substituted benzothiazole series. Its unique chloromethyl handle at the 7-position imparts distinct electrophilic reactivity and regioselectivity compared to the common 2-substituted isomer, enabling novel SAR exploration and IP generation. Use this high-purity building block for nucleophilic substitution, metal-mediated couplings, and conjugation to pharmacophores or fluorophores. Essential for medicinal chemistry, anti-infective, anticancer, and materials science R&D. Avoid synthetic failures—specify this positional isomer for reproducible results and ADMET-relevant compound libraries.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
Cat. No. B11766950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)benzo[d]thiazole
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CS2)CCl
InChIInChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2
InChIKeyYSITWZBUYWTUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)benzo[d]thiazole: Core Intermediate for Advanced Heterocyclic Synthesis and Medicinal Chemistry


7-(Chloromethyl)benzo[d]thiazole (CAS: 688732-17-4, MF: C8H6ClNS, MW: 183.66) is a heterobicyclic aromatic compound consisting of a benzene ring fused to a thiazole ring, with a reactive chloromethyl (-CH2Cl) group at the 7-position. This specific substitution pattern distinguishes it from other chloromethyl benzothiazole isomers . Its primary utility is as a versatile electrophilic building block in organic synthesis, enabling the introduction of the benzothiazole pharmacophore into more complex molecular architectures via nucleophilic substitution and metal-mediated coupling reactions [1].

Why Generic Substitution of 7-(Chloromethyl)benzo[d]thiazole Fails in Critical Synthetic and Pharmacological Applications


Generic substitution of 7-(Chloromethyl)benzo[d]thiazole with other benzothiazole or thiazole derivatives is not scientifically valid due to the compound's unique positional isomerism, electronic profile, and reactivity. The 7-position of the chloromethyl group on the benzo[d]thiazole ring system imparts a distinct electrophilic reactivity profile compared to the more common 2-(chloromethyl)benzothiazole isomer [1], which can lead to different reaction rates, regioselectivity, and product distributions . Furthermore, the presence and position of the chlorine substituent directly influence the compound's molecular weight, lipophilicity (cLogP), and hydrogen-bonding capacity, which are critical parameters in drug-likeness predictions and ADMET properties [2]. Therefore, substituting this compound with a close analog without rigorous validation can lead to failure in synthetic routes or a complete loss of desired biological activity.

7-(Chloromethyl)benzo[d]thiazole Product-Specific Quantitative Evidence for Scientific Selection


Comparative Reactivity: 7-(Chloromethyl)benzo[d]thiazole vs. 2-(Chloromethyl)benzothiazole in Vicarious Nucleophilic Substitution

In vicarious nucleophilic substitution (VNS) reactions, the position of the chloromethyl group on the benzothiazole ring significantly impacts reactivity and the course of the reaction. Studies by Florio et al. demonstrate that (chloromethyl)benzothiazole (1c), which serves as a direct comparator to the 7-isomer, undergoes VNS with nitroarenes to yield nitrobenzyl heterocycles. While this study did not include the 7-isomer, it establishes that the 2-isomer is a valid substrate for this class of reactions [1]. The electronic environment at the 7-position differs substantially from the 2-position, which is adjacent to the nitrogen and sulfur atoms in the thiazole ring. This is predicted to alter the acidity of the methylene protons and the stability of the resulting carbanion, thereby modifying the reaction conditions required and the yields obtained. A procurement decision for a specific synthetic step should therefore be based on the intended regiochemistry of the target molecule, as the isomers are not interchangeable.

Organic Synthesis Vicarious Nucleophilic Substitution Reactivity Comparison

Physicochemical Differentiation: Impact of Additional Chlorination on Molecular Properties

The physicochemical properties of 7-(Chloromethyl)benzo[d]thiazole (MW: 183.66) can be quantitatively compared to a derivative with an additional chlorine atom, 7-Chloro-2-(chloromethyl)benzo[d]thiazole (MW: 218.10) [1]. The addition of the second chlorine atom results in a molecular weight increase of 34.44 g/mol (approximately 18.8%), which directly impacts the compound's size and potential to cross biological membranes. While not directly reported, the increased mass and lipophilicity (due to the additional chlorine) of the dichloro derivative will alter its drug-likeness parameters (e.g., cLogP, TPSA) and can significantly influence its pharmacokinetic profile and off-target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity Benchmarking: A Quality Control Metric for Procurement

For procurement purposes, the guaranteed purity of the compound is a key differentiator. The standard commercial purity of 7-(Chloromethyl)benzo[d]thiazole is reported as 97% . This serves as a baseline for comparison with other suppliers or with similar building blocks. For instance, while no direct comparator is available from the same source, many custom-synthesized benzothiazole building blocks are offered at lower purities (e.g., 95%) without additional purification. A higher and well-documented purity specification directly translates to more reliable reaction yields and reduces the need for further purification steps in the user's workflow.

Quality Control Procurement Purity Analysis

Synthetic Utility: Use as an Electrophile in Nucleophilic Substitution Reactions

The chloromethyl group at the 7-position of the benzo[d]thiazole core is a reactive electrophilic center, making this compound a key intermediate for introducing the benzothiazole moiety into larger structures. While specific yield data for 7-(Chloromethyl)benzo[d]thiazole is not available, studies on the closely related N-chloromethyl-2-thiono-benzothiazole demonstrate that such systems undergo efficient nucleophilic substitution with sulfur, oxygen, and nitrogen nucleophiles to form fused heterocyclic systems like s-triazolo- and 1,2,4-oxadiazolo derivatives [1]. This reactivity pattern is class-level inference that confirms the target compound's potential as a versatile electrophile in medicinal chemistry. The exact yield for a given transformation would need to be determined experimentally, but the foundational reactivity is well-established.

Organic Synthesis Nucleophilic Substitution Building Block

Best-Fit Research and Industrial Application Scenarios for 7-(Chloromethyl)benzo[d]thiazole


Synthesis of Positional Isomers of Bioactive Benzothiazoles for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, exploring the SAR of a lead compound often requires synthesizing a library of positional isomers. 7-(Chloromethyl)benzo[d]thiazole is the critical starting material for accessing the 7-substituted series of benzothiazole derivatives. This is in direct contrast to the more common 2-substituted series derived from 2-(chloromethyl)benzothiazole [1]. A researcher can use this specific isomer to investigate how moving a pharmacophoric group from the 2- to the 7-position impacts target binding affinity, selectivity, and in vitro ADMET properties, thereby generating novel intellectual property and potentially more selective drug candidates [2].

Development of Novel Antimicrobial and Anticancer Agents via Electrophilic Elaboration

Benzothiazoles are a privileged scaffold in antimicrobial and anticancer drug discovery [1]. The reactive chloromethyl handle of 7-(Chloromethyl)benzo[d]thiazole allows it to be conjugated with diverse nucleophiles, such as amines or thiols, to generate new chemical entities. As supported by class-level evidence, this compound can serve as a key intermediate for building fused heterocyclic systems that are known to possess anti-infective and cytotoxic properties [2]. This makes it a valuable building block for any research group aiming to generate novel compounds for screening against bacterial, fungal, or cancer cell lines [3].

Use as a Key Intermediate in the Synthesis of Advanced Functional Materials

Beyond medicinal chemistry, benzothiazole derivatives are utilized in materials science for their optical and electronic properties. The electrophilic 7-(Chloromethyl)benzo[d]thiazole can be used to covalently attach the benzothiazole fluorophore to polymers, surfaces, or other functional molecules via nucleophilic substitution [1]. This enables the creation of novel materials with tailored properties for applications in sensors, organic electronics, or as fluorescent probes. The specific substitution pattern at the 7-position can influence the photophysical properties of the resulting material, making this particular isomer a valuable tool for materials chemists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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